molecular formula C29H58NO8P B164513 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate CAS No. 42436-56-6

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate

Cat. No.: B164513
CAS No.: 42436-56-6
M. Wt: 579.7 g/mol
InChI Key: ZLGYVWRJIZPQMM-UHFFFAOYSA-N
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Description

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphoryl group, an aminoethoxy group, and two dodecanoyloxy groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study amphiphilic behavior and membrane interactions. Its structure allows researchers to investigate how similar compounds might interact with lipid bilayers and other biological membranes.

Biology

In biological research, 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is studied for its potential role in cell signaling and membrane dynamics. Its ability to integrate into lipid bilayers makes it a useful tool for studying membrane-associated processes.

Medicine

In medicine, this compound is explored for its potential as a drug delivery vehicle. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry

Industrially, this compound can be used in the formulation of surfactants and emulsifiers. Its unique structure provides excellent surface-active properties, making it valuable in the production of cosmetics, pharmaceuticals, and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate typically involves multiple steps:

    Formation of the Phosphoryl Group: The initial step involves the reaction of a suitable phosphorylating agent, such as phosphorus oxychloride, with an aminoethanol derivative to form the phosphoryl group.

    Esterification: The next step is the esterification of the resulting compound with dodecanoic acid. This can be achieved using a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final step involves the coupling of the phosphorylated intermediate with a glycerol derivative to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like column chromatography and recrystallization are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, potentially converting it to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the dodecanoyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified phosphoryl groups.

    Substitution: Substituted products with new functional groups replacing the original ester groups.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylethanolamine: Similar in structure but lacks the dodecanoyloxy groups.

    Phosphatidylcholine: Contains a choline group instead of the aminoethoxy group.

    Phosphatidylserine: Features a serine group in place of the aminoethoxy group.

Uniqueness

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct amphiphilic properties. This makes it particularly useful for studying membrane dynamics and developing drug delivery systems.

Properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYVWRJIZPQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975166
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59752-57-7
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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